molecular formula C13H13ClN2O2 B2945722 Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate CAS No. 1026046-70-7

Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate

Cat. No. B2945722
CAS RN: 1026046-70-7
M. Wt: 264.71
InChI Key: JAVSOUDJADNXKO-CSKARUKUSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research has demonstrated the significance of non-traditional interactions, such as N⋯π and O⋯π, in the crystal packing of compounds related to Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate. These interactions contribute to the stabilization of molecular structures and could potentially influence the properties of materials containing these compounds. For instance, Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate utilizes N⋯π interaction, alongside hydrogen bonding, forming a zigzag double-ribbon structure, showcasing the complex intermolecular interactions that dictate molecular assembly and stability (Zhang, Wu, & Zhang, 2011).

Synthetic Methodologies

The compound has been utilized in the synthesis of various chemical structures, including imidazoles and imidazolines, which are valuable in medicinal chemistry. Ethyl (E)- and (Z)-3-aryl-3-chloro-2-cyanopropenoates react stereoselectively with 1,2-diamines to yield ethyl (Z)-3-(2-aminophenylamino)-3-aryl-2-cyanopropenoates. At higher temperatures, this leads to the formation of imidazoles and imidazolines in moderate to high yields, illustrating the compound's versatility in synthetic organic chemistry (Lönnqvist, Holmstroem, & Jalander, 2002).

Optical and Electronic Properties

Investigations into the optical and electronic properties of derivatives of Ethyl 3-((2-chloro-6-methylphenyl)amino)-2-cyanoprop-2-enoate have provided insights into their potential applications in materials science. For example, Schiff base compounds derived from ethyl-4-amino benzoate have shown nonlinear refractive indices and optical limiting properties, making them candidates for optical limiting applications. These findings underscore the compound's role in the development of materials with specialized optical properties (Abdullmajed et al., 2021).

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves discussing potential future research directions or applications for the compound. It could be based on the compound’s properties, its mechanism of action, or gaps in the current research .

properties

IUPAC Name

ethyl (E)-3-(2-chloro-6-methylanilino)-2-cyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10(7-15)8-16-12-9(2)5-4-6-11(12)14/h4-6,8,16H,3H2,1-2H3/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSOUDJADNXKO-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC=C1Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=C(C=CC=C1Cl)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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